molecular formula C16H19N3O2 B5495795 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B5495795
M. Wt: 285.34 g/mol
InChI Key: AFPRENHEFCRIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl ring substituted with an ethoxy group at position 4, connected via a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyridin-2-yl)-3-(4-ethoxyphenyl)urea: Similar structure but with a single methyl group on the pyridine ring.

    1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: Similar structure but without the ethoxy group on the phenyl ring.

    1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group on the phenyl ring.

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-21-14-7-5-13(6-8-14)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRENHEFCRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.